molecular formula C9H17Cl2N3O B2356451 [(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride CAS No. 2307756-38-1

[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride

Cat. No.: B2356451
CAS No.: 2307756-38-1
M. Wt: 254.16
InChI Key: BTVYCMXMHOPENI-CJGWJYNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyrazole ring, an oxane ring, and a methanamine group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the oxane ring, followed by the introduction of the pyrazole ring through cyclization reactions. The methanamine group is then added via reductive amination. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride can be compared with other compounds having similar structural features:

    Pyrazole derivatives: Compounds with pyrazole rings, such as pyrazolam and pyrazolecarboxamide, share some structural similarities but differ in their functional groups and biological activities.

    Oxane derivatives: Compounds like oxanamide and oxanone have oxane rings but differ in their substituents and applications.

    Methanamine derivatives: Compounds such as methanamine hydrochloride and methanamine sulfate have similar amine groups but vary in their overall structure and use.

Properties

IUPAC Name

[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c10-4-7-2-1-3-13-9(7)8-5-11-12-6-8;;/h5-7,9H,1-4,10H2,(H,11,12);2*1H/t7-,9+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYCMXMHOPENI-CJGWJYNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CNN=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CNN=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.